molecular formula C8H7Cl2NO B14856908 1-[6-Chloro-4-(chloromethyl)pyridin-2-YL]ethanone

1-[6-Chloro-4-(chloromethyl)pyridin-2-YL]ethanone

Cat. No.: B14856908
M. Wt: 204.05 g/mol
InChI Key: JKLSESGQIFTXGK-UHFFFAOYSA-N
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Description

1-[6-Chloro-4-(chloromethyl)pyridin-2-YL]ethanone is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group and a chloromethyl group attached to a pyridine ring, along with an ethanone group. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-Chloro-4-(chloromethyl)pyridin-2-YL]ethanone typically involves the chlorination of 2-acetylpyridine. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction proceeds through the formation of an intermediate, which is then further chlorinated to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-[6-Chloro-4-(chloromethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the chloro or chloromethyl groups.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Alcohols or other reduced derivatives.

Scientific Research Applications

1-[6-Chloro-4-(chloromethyl)pyridin-2-YL]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[6-Chloro-4-(chloromethyl)pyridin-2-YL]ethanone involves its interaction with specific molecular targets. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The ethanone group can also participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    2-Chloro-4-acetylpyridine: Similar structure but lacks the chloromethyl group.

    4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Contains a pyrazolo[3,4-d]pyrimidine ring instead of a pyridine ring.

    Thiazole Derivatives: Different heterocyclic structure but similar applications in pharmaceuticals and agrochemicals.

Uniqueness: 1-[6-Chloro-4-(chloromethyl)pyridin-2-YL]ethanone is unique due to the presence of both chloro and chloromethyl groups on the pyridine ring, which imparts specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

1-[6-chloro-4-(chloromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H7Cl2NO/c1-5(12)7-2-6(4-9)3-8(10)11-7/h2-3H,4H2,1H3

InChI Key

JKLSESGQIFTXGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)CCl)Cl

Origin of Product

United States

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